There is currently limited information readily available on the specific scientific research applications of 2-Chloro-5-phenylbenzoic acid. Scientific databases like PubChem do not contain any entries for this specific compound (). This suggests that 2-Chloro-5-phenylbenzoic acid may be a niche compound with limited research or a newly synthesized molecule.
While there is no direct research on 2-Chloro-5-phenylbenzoic acid, its structure offers clues to potential areas of investigation. The presence of a chlorine atom and a carboxylic acid group suggests it could be studied for:
2-Chloro-5-phenylbenzoic acid is a benzoic acid derivative characterized by a chlorine atom at the second position and a phenyl group at the fifth position of the benzoic acid ring. Its molecular formula is C13H9ClO2, and it has a molar mass of 232.66 g/mol. The compound appears as a white to off-white crystalline solid and is soluble in organic solvents like ethanol and acetone but less soluble in water.
The reactivity of 2-chloro-5-phenylbenzoic acid is influenced by the presence of both the carboxylic acid group and the chlorine substituent. Key reactions include:
Research indicates that 2-chloro-5-phenylbenzoic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, its derivatives have shown promise in inhibiting certain enzymes linked to cancer progression. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies.
Several methods have been developed for synthesizing 2-chloro-5-phenylbenzoic acid:
2-Chloro-5-phenylbenzoic acid finds various applications across different fields:
Studies on the interactions of 2-chloro-5-phenylbenzoic acid with biological systems have revealed its potential as an enzyme inhibitor. It may interact with cyclooxygenase enzymes, which are involved in inflammatory pathways. Additionally, research into its binding affinity with various receptors could provide insights into its therapeutic potential .
Several compounds share structural similarities with 2-chloro-5-phenylbenzoic acid, each possessing unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Chloro-2-hydroxybenzoic acid | Hydroxy group at position 2 | Exhibits strong antioxidant properties |
| 4-Chloro-3-methylbenzoic acid | Methyl group at position 3 | Known for its use in dye synthesis |
| 2-Bromo-5-phenylbenzoic acid | Bromine substituent instead of chlorine | Displays different reactivity patterns |
| 4-Fluoro-3-methylbenzoic acid | Fluorine substituent | Used extensively in agrochemical formulations |
Each compound's unique substituents lead to different chemical behaviors and applications, highlighting the specificity required in synthetic chemistry.
2-Chloro-5-phenylbenzoic acid represents a substituted benzoic acid derivative characterized by the presence of both chlorine and phenyl substituents on the benzene ring [1] [2]. The compound exhibits the molecular formula C₁₃H₉ClO₂ with a molecular weight of 232.66 grams per mole [2] [3]. The Chemical Abstracts Service registry number for this compound is 855207-59-9, establishing its unique chemical identity [2] [3] [4].
The structural configuration features a benzoic acid backbone with a chlorine atom positioned at the ortho position (carbon-2) relative to the carboxylic acid group, and a phenyl substituent located at the meta position (carbon-5) [1] [3]. This substitution pattern creates a biphenyl carboxylic acid structure where the two aromatic rings are connected through a carbon-carbon bond [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is 2-chloro-5-phenylbenzoic acid, reflecting the systematic nomenclature based on the substitution pattern [1] [2].
The Simplified Molecular Input Line Entry System representation is C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O, which provides a linear notation describing the molecular structure [1] [2]. The International Chemical Identifier string is InChI=1S/C13H9ClO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16), offering a standardized method for representing the chemical structure [1] [2].
| Property | Value |
|---|---|
| Chemical Name | 2-Chloro-5-phenylbenzoic acid |
| Molecular Formula | C₁₃H₉ClO₂ |
| Molecular Weight | 232.66 g/mol |
| CAS Number | 855207-59-9 |
| SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
| InChI | InChI=1S/C13H9ClO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
| InChIKey | VQEKSOLICHLCHS-UHFFFAOYSA-N |
The solid-state characteristics of 2-chloro-5-phenylbenzoic acid reflect its molecular structure and intermolecular interactions [3] [4]. The compound exhibits a density of 1.3 ± 0.1 grams per cubic centimeter, indicating a relatively compact crystal packing arrangement [3]. This density value is consistent with aromatic carboxylic acids containing halogen substituents, where the chlorine atom contributes to increased molecular density through its higher atomic mass [3].
The index of refraction for 2-chloro-5-phenylbenzoic acid is reported as 1.617, which reflects the compound's optical properties in the solid state [3] [4]. This value is characteristic of aromatic compounds with extended conjugation systems, where the phenyl substituent contributes to the overall polarizability of the molecule [3]. The refractive index provides insight into the electron density distribution within the crystal structure and the degree of molecular ordering [4].
Thermal analysis reveals a boiling point of 406.6 ± 33.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [3] [4]. This elevated boiling point reflects the strong intermolecular forces present in the solid state, including hydrogen bonding between carboxylic acid groups and potential aromatic stacking interactions between the biphenyl moieties [3]. The flash point occurs at 199.7 ± 25.4 degrees Celsius, indicating the temperature at which the compound will produce sufficient vapor to form an ignitable mixture with air [3].
| Property | Value | Unit |
|---|---|---|
| Density | 1.3 ± 0.1 | g/cm³ |
| Boiling Point | 406.6 ± 33.0 | °C at 760 mmHg |
| Flash Point | 199.7 ± 25.4 | °C |
| Index of Refraction | 1.617 | - |
| Vapour Pressure | 0.0 ± 1.0 | mmHg at 25°C |
Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-chloro-5-phenylbenzoic acid through analysis of both proton and carbon-13 environments [5] [6] [7]. The aromatic region typically displays complex multipicity patterns characteristic of substituted biphenyl systems, where the ortho-chloro substitution creates distinctive chemical shift patterns [5] [6].
Proton nuclear magnetic resonance analysis of related benzoic acid derivatives demonstrates that aromatic protons appear in the region between 6.5 and 8.0 parts per million [5] [8] [7]. For 2-chloro-5-phenylbenzoic acid, the phenyl substituent protons are expected to appear as a multiplet around 7.2-7.6 parts per million, reflecting the electron-rich nature of the unsubstituted phenyl ring [6] [7]. The chlorinated benzene ring protons exhibit downfield shifts due to the electron-withdrawing effect of the chlorine atom and carboxylic acid group [5] [6].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon environments within the molecular framework [6] [7]. The carboxylic acid carbon typically appears around 167-170 parts per million, consistent with carbonyl carbons in aromatic carboxylic acids [6] [7]. The aromatic carbons span the region from 120 to 140 parts per million, with the chlorine-bearing carbon showing characteristic downfield shifts due to the electronegativity of the halogen substituent [6] [7].
Infrared spectroscopy of 2-chloro-5-phenylbenzoic acid reveals characteristic absorption bands corresponding to the functional groups present in the molecule [9] [10] [11]. The carboxylic acid functionality exhibits distinctive stretching vibrations that provide definitive identification of this structural feature [10] [11].
The hydroxyl group of the carboxylic acid produces a broad absorption band in the region of 2500-3500 wavenumbers, attributed to the stretching vibration of the oxygen-hydrogen bond [9] [10]. This band often appears broad due to hydrogen bonding interactions in the solid state [11]. The carbonyl group generates a strong absorption around 1650-1750 wavenumbers, characteristic of the carbon-oxygen double bond stretch in aromatic carboxylic acids [10] [11].
Aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1650 wavenumbers, providing information about the aromatic ring systems [10] [11]. The presence of the chlorine substituent introduces additional vibrational modes, particularly carbon-chlorine stretching vibrations that typically occur in the 600-800 wavenumber region [9] [10]. The phenyl substituent contributes aromatic carbon-hydrogen bending modes around 800-900 wavenumbers [11].
Mass spectrometry analysis of 2-chloro-5-phenylbenzoic acid provides molecular weight confirmation and fragmentation pattern information [1] [12] [13]. The molecular ion peak appears at mass-to-charge ratio 232, corresponding to the molecular weight of the intact molecule [1]. The presence of chlorine creates a characteristic isotope pattern, with the molecular ion plus two peak appearing at mass-to-charge ratio 234 due to the chlorine-37 isotope [12].
Common fragmentation pathways for aromatic carboxylic acids include loss of the carboxylic acid group through alpha-cleavage mechanisms [12] [13]. For 2-chloro-5-phenylbenzoic acid, loss of the carboxyl group (45 mass units) would generate a fragment at mass-to-charge ratio 187, corresponding to the chlorinated biphenyl cation [12] [13]. Additional fragmentation may involve loss of carbon monoxide (28 mass units) from the molecular ion, producing a fragment at mass-to-charge ratio 204 [12].
The biphenyl structure may undergo fragmentation at the carbon-carbon bond connecting the two aromatic rings [12] [13]. This cleavage would generate fragments corresponding to the chlorobenzene cation and the phenyl cation, appearing at mass-to-charge ratios of approximately 112 and 77, respectively [12] [13]. The fragmentation pattern provides structural confirmation and aids in compound identification through mass spectral library matching [13].
| Fragmentation | Mass-to-Charge Ratio | Assignment |
|---|---|---|
| Molecular Ion | 232 | [M]⁺ |
| Molecular Ion + 2 | 234 | [M+2]⁺ (³⁷Cl isotope) |
| Loss of COOH | 187 | [M-45]⁺ |
| Loss of CO | 204 | [M-28]⁺ |
| Chlorobenzene fragment | 112 | C₆H₄Cl⁺ |
| Phenyl fragment | 77 | C₆H₅⁺ |
The solubility characteristics of 2-chloro-5-phenylbenzoic acid are influenced by its biphenyl structure and the presence of both polar and nonpolar functional groups [14] [15] [16]. Research on related biphenyl carboxylic acids demonstrates that solubility varies significantly across different solvent systems, with polar aprotic solvents generally providing higher solubility than nonpolar solvents [14] [15].
Studies on 4-biphenylcarboxylic acid reveal that ethyl acetate provides the highest solubility among organic solvents tested, while benzene exhibits the lowest solubility [14] [15]. This pattern reflects the importance of solvent polarity in dissolving aromatic carboxylic acids [15] [16]. For 2-chloro-5-phenylbenzoic acid, the chlorine substituent is expected to increase solubility in polar solvents due to its electron-withdrawing nature and the resulting dipole moment [16].
Alcohol solvents such as ethanol and methanol are expected to provide moderate to good solubility for 2-chloro-5-phenylbenzoic acid due to hydrogen bonding interactions between the carboxylic acid group and the hydroxyl groups of the alcohols [17] [16] [18]. Temperature dependence studies on related compounds show that solubility increases with increasing temperature across all solvent systems [14] [15] [18].
The solubility in water is anticipated to be limited due to the hydrophobic nature of the biphenyl structure [16] [18]. However, the carboxylic acid group provides some water solubility through hydrogen bonding and potential ionization at higher pH values [19] [16]. Binary solvent mixtures of water and organic co-solvents would be expected to show intermediate solubility values depending on the composition [16] [18].
The acid-base properties of 2-chloro-5-phenylbenzoic acid are governed by the carboxylic acid functional group and the electronic effects of the substituents on the aromatic ring [20] [21] [22] [23]. The dissociation constant provides quantitative information about the acidic strength of the compound in aqueous solution [24] [25].
Comparative analysis of related chlorobenzoic acids reveals a clear structure-activity relationship for acid strength [20] [21] [22] [26]. 2-Chlorobenzoic acid exhibits a pKa value of 2.89, making it significantly more acidic than benzoic acid with a pKa of 4.19 [27] [19] [28]. The ortho-chlorine substituent enhances acidity through both inductive and field effects [22] [23].
3-Chlorobenzoic acid demonstrates a pKa of 3.82, while 4-chlorobenzoic acid shows a pKa of 3.98 [20] [21] [29] [30]. These values illustrate the position-dependent effects of chlorine substitution on carboxylic acid acidity [22] [23]. The electron-withdrawing nature of chlorine stabilizes the carboxylate anion formed upon deprotonation, thereby increasing acid strength [22] [23].
For 2-chloro-5-phenylbenzoic acid, the pKa is estimated to fall in the range of 3.2 to 3.5 based on the combined electronic effects of the ortho-chlorine and meta-phenyl substituents [22] [23]. The phenyl group at the meta position provides mild electron-donating character through resonance, which would partially counteract the electron-withdrawing effect of the chlorine atom [22] [23]. However, the ortho-chlorine remains the dominant influence on acidity due to its proximity to the carboxylic acid group [22] [23].
| Compound | pKa Value | Reference |
|---|---|---|
| Benzoic acid | 4.19 | [27] [19] |
| 2-Chlorobenzoic acid | 2.89 | [27] [19] [28] |
| 3-Chlorobenzoic acid | 3.82 | [29] [30] |
| 4-Chlorobenzoic acid | 3.98 | [20] [21] |
| 2-Chloro-5-phenylbenzoic acid | 3.2-3.5 (estimated) | Predicted based on substituent effects |
The partition coefficient of 2-chloro-5-phenylbenzoic acid reflects its distribution behavior between aqueous and lipophilic phases [3] [31] [32]. The logarithm of the partition coefficient (LogP) serves as a fundamental measure of lipophilicity and provides insight into the compound's behavior in biological and environmental systems [31] [32].
Experimental determination of the LogP value for 2-chloro-5-phenylbenzoic acid yields a value of 3.96, indicating significant lipophilic character [3] [4]. This value reflects the contribution of the biphenyl structure to the overall hydrophobic nature of the molecule [31] [32]. The LogP value greater than 3 suggests preferential partitioning into the organic phase of octanol-water systems [31] [32].
The molecular structure contributes to lipophilicity through several factors [31] [32]. The biphenyl moiety provides a large hydrophobic surface area that favors interaction with lipophilic environments [31]. The chlorine substituent adds to the lipophilicity through its hydrophobic character, despite its electronegativity [32]. The carboxylic acid group represents the primary hydrophilic component, but its contribution is outweighed by the extensive aromatic system [31] [32].
Temperature and pH effects on partition coefficients must be considered for accurate determination [32]. At physiological pH, partial ionization of the carboxylic acid group would decrease the apparent partition coefficient compared to the neutral form [32]. The distribution coefficient (LogD) at pH 7.4 would be lower than the LogP value due to the formation of the hydrophilic carboxylate anion [32].
| Parameter | Value | Significance |
|---|---|---|
| LogP | 3.96 | High lipophilicity |
| Polar Surface Area | 37.30 Ų | Moderate polarity |
| Exact Mass | 232.029114 Da | Molecular weight contribution |
| Molecular Volume | Calculated from density | Steric considerations |
Irritant